Abieta-9(11),8(14),12-trien-12-ol

Gastroprotection Anti-ulcer Diterpene pharmacology

Abieta-9(11),8(14),12-trien-12-ol (synonym: ferruginol; abieta-8,11,13-trien-12-ol; CAS 514-62-5) is a naturally occurring phenolic abietane diterpenoid with molecular formula C₂₀H₃₀O and monoisotopic mass 286.2297 Da. It features a tricyclic hydrophenanthrene skeleton bearing a phenolic hydroxyl at C-12, an isopropyl group at C-13, and gem-dimethyl at C-4, and is biosynthetically derived from miltiradiene via aromatization.

Molecular Formula C20H30O
Molecular Weight 286.5 g/mol
Cat. No. B13393857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbieta-9(11),8(14),12-trien-12-ol
Molecular FormulaC20H30O
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)O
InChIInChI=1S/C20H30O/c1-13(2)15-11-14-7-8-18-19(3,4)9-6-10-20(18,5)16(14)12-17(15)21/h11-13,18,21H,6-10H2,1-5H3
InChIKeyQXNWVJOHUAQHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abieta-9(11),8(14),12-trien-12-ol (Ferruginol): Core Identity and Procurement-Relevant Characteristics


Abieta-9(11),8(14),12-trien-12-ol (synonym: ferruginol; abieta-8,11,13-trien-12-ol; CAS 514-62-5) is a naturally occurring phenolic abietane diterpenoid with molecular formula C₂₀H₃₀O and monoisotopic mass 286.2297 Da [1]. It features a tricyclic hydrophenanthrene skeleton bearing a phenolic hydroxyl at C-12, an isopropyl group at C-13, and gem-dimethyl at C-4, and is biosynthetically derived from miltiradiene via aromatization [2]. The compound is classified under ChEBI:5045 as an abietane diterpenoid substituted by a hydroxy group at position 12, and is distinct from its oxidized congener sugiol (C-7 ketone) and its dehydrated analog 6,7-dehydroferruginol [2].

Why Generic Abietane Substitution Cannot Replace Abieta-9(11),8(14),12-trien-12-ol


Within the abietane diterpenoid family, subtle structural variations produce profound functional divergence that precludes simple interchange. Sugiol, the C-7 ketone analog of ferruginol, displays markedly weaker antiproliferative activity in solid tumor lines; its C19-functionalized analogs are consistently less potent than corresponding ferruginol derivatives, as demonstrated in head-to-head GI₅₀ comparisons across six human cancer cell lines [1]. Similarly, 6,7-dehydroferruginol, while superior in isolated DPPH radical scavenging (IC₅₀ = 0.9 mM vs. 7.2 mM for ferruginol), is only weakly active in whole-organism growth inhibition assays against red tide plankton where ferruginol is potent [2]. Even enantiomeric configuration matters: (-)-ferruginol exhibits greater antibacterial potency against MRSA and VRE than natural (+)-ferruginol [3]. These examples illustrate that oxidation state at C-7, unsaturation at C-6/C-7, and stereochemistry each gate distinct efficacy profiles, making generic class-level substitution scientifically indefensible.

Abieta-9(11),8(14),12-trien-12-ol: Quantitative Differentiation Evidence Against Closest Analogs


Gastroprotective Efficacy and Ulcer Healing Superiority Over Ranitidine in Rodent Models

In the HCl/EtOH-induced gastric lesion model in mice, ferruginol at a single oral dose of 25 mg/kg inhibited lesion appearance by 60%, an effect similar to lansoprazole at 20 mg/kg. In the rat subacute ulcer healing model, ferruginol at 50 mg/kg achieved a curative ratio of 92.5%, significantly surpassing the reference H₂-antagonist ranitidine at the same 50 mg/kg dose (curative ratio 79.6%) [1]. This 12.9 percentage-point advantage over a clinically established anti-ulcer drug, demonstrated within the same experimental protocol, provides a direct quantitative basis for selecting ferruginol over ranitidine or for further development of ferruginol-based gastroprotective agents.

Gastroprotection Anti-ulcer Diterpene pharmacology

Antiproliferative Activity of C19-Functionalized Ferruginol Over Corresponding Sugiol Analogs in Solid Tumor Panels

In a systematic structure–activity relationship study evaluating ferruginol and sugiol C19-functionalized analogs against six human solid tumor cell lines (HBL-100, A549, HeLa, T-47D, SW1573, WiDr), ferruginol-derived 19-hydroxyferruginol (compound 14) displayed GI₅₀ values ranging from 1.8 to 13.0 μM, comparable to etoposide across most lines. Critically, oxidation at C-7—the structural distinction between the ferruginol and sugiol series—resulted in less potent molecules: compounds 12 and 14 (ferruginol-type) were consistently more potent than compounds 16 and 15 (sugiol-type), respectively [1]. The C19-functionalized ferruginol series was also more potent than the corresponding C18-functionalized series. Additionally, compounds 10–12 and 14 were more potent than cisplatin and etoposide in the resistant cell lines WiDr and T-47D [1]. This demonstrates that the ferruginol scaffold provides a superior antiproliferative starting point compared to the sugiol backbone for medicinal chemistry optimization.

Anticancer Antiproliferative SAR

Potent Growth Inhibition of Red Tide Plankton (Heterosigma akashiwo) While 6,7-Dehydroferruginol and Sugiol Are Weakly Active

In a comparative evaluation of major sugi (Cryptomeria japonica) bark diterpenes against the red tide plankton Heterosigma akashiwo, ferruginol and cubebol exhibited potent growth inhibitory activities, whereas phyllocladanol, 6,7-dehydroferruginol, and sugiol were only weakly active [1]. This rank-order differentiation was established within a single experimental system using purified compounds, providing unambiguous evidence that the ferruginol chemotype is functionally distinct from its closest structural analogs (the 6,7-dehydro analog and the C-7 ketone analog sugiol) for this ecologically and industrially relevant endpoint.

Algicidal Antifouling Environmental biotechnology

Superior Antioxidant Performance in Non-Solvent Lipid Systems vs. Carnosic Acid and α-Tocopherol

When evaluated against carnosic acid, (±)-α-tocopherol, and dibutylhydroxytoluene across three antioxidant assays (DPPH, β-carotene bleaching, and linoleic acid oxidation), ferruginol displayed the lowest activity in polar-solvent DPPH and β-carotene systems. However, under non-solvent conditions in the linoleic acid oxidation assay, ferruginol exhibited stronger antioxidant activity than both carnosic acid and α-tocopherol [1]. This assay-condition-dependent reversal of rank order reveals that ferruginol operates through a distinct antioxidant mechanism involving quinone methide intermediate formation, subsequently generating dehydroferruginol, 7-hydroxyferruginol, and sugiol as reaction products [1]. This mechanism-based differentiation means ferruginol is distinctly suited for lipophilic, non-solvent environments where carnosic acid and α-tocopherol underperform.

Antioxidant Lipid peroxidation Natural preservative

Enantiomer-Dependent Antibacterial Potency: (−)-Ferruginol vs. (+)-Ferruginol Against MRSA and VRE

In a systematic synthesis and evaluation of 12 oxidized abietane diterpenes against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), (−)-ferruginol demonstrated more potent antibacterial activity than the natural-type (+)-ferruginol [1]. The study further established that the quinone methide derivative (compound 7) was the most potent among all tested abietanes, with MIC values of 0.5–1 μg/mL against both MRSA and VRE. Other phenolic abietanes such as 12-hydroxyabieta-8,11,13-trien-6-one (compounds 22 and 23), catechols (compounds 12 and 14), and taxodione (25) showed MIC values of 4–10 μg/mL against MRSA and 4–16 μg/mL against VRE [1]. This enantiomer-dependent potency establishes that stereochemical identity is a critical procurement specification; a racemic or (+)-enriched ferruginol sample will underperform relative to the (−)-enantiomer.

Antibacterial MRSA VRE Enantioselectivity

Aβ Toxicity Reduction in C. elegans Model Equivalent to Established Anti-Alzheimer Agents; DPPH Selectivity vs. 6,7-Dehydroferruginol

In a transgenic C. elegans model of β-amyloid (Aβ) toxicity (strain CL4176), ferruginol and 6,7-dehydroferruginol were the only two sugi wood diterpenes, among six tested, that exhibited prominent Aβ toxicity reduction effects. Their activity was statistically equivalent to four known anti-Alzheimer active agents: ginkgolide A, morin, rosmarinic acid, and carnosic acid [1]. In parallel DPPH radical scavenging assays, ferruginol showed an IC₅₀ of 7.2 mM, while 6,7-dehydroferruginol was substantially more potent (IC₅₀ = 0.9 mM). Other sugi wood diterpenes (sandaracopimarinal, sandaracopimarinol, abietadiene, abietatriene, phyllocladene) showed no DPPH scavenging activity at 10 mM [1]. Despite 6,7-dehydroferruginol's superior isolated DPPH potency, ferruginol achieved equivalent in vivo Aβ toxicity reduction, suggesting that ferruginol's mechanism involves factors beyond simple radical scavenging, possibly including its demonstrated conversion to the quinone methide intermediate and sugiol [1]. This in vivo–in vitro dissociation establishes ferruginol as the more translationally relevant compound for Alzheimer's disease research.

Neuroprotection Alzheimer's disease β-Amyloid

Procurement-Driven Application Scenarios for Abieta-9(11),8(14),12-trien-12-ol Based on Quantitative Differentiation Evidence


Gastroprotective Drug Discovery: Ferruginol as a Lead Compound with Curative Ratios Exceeding Ranitidine

Based on ferruginol's 92.5% curative ratio at 50 mg/kg, surpassing ranitidine's 79.6% at the same dose in rat subacute ulcer models, and its equipotency to lansoprazole at 25 mg/kg in acute lesion prevention, procurement of high-purity ferruginol is warranted for gastrointestinal drug discovery programs targeting novel anti-ulcer mechanisms distinct from H₂-receptor antagonism and proton-pump inhibition. The lipoperoxidation inhibitory activity (IC₅₀ = 1.4 μM) and prostaglandin E₂ upregulation at 6–12 μM provide additional mechanistic entry points [1].

Anticancer Medicinal Chemistry: C19-Functionalized Ferruginol Scaffold Optimization Against Resistant Solid Tumors

The C19-functionalized ferruginol series, particularly 19-hydroxyferruginol (GI₅₀ = 1.8–13.0 μM across HBL-100, A549, HeLa, T-47D, SW1573, and WiDr lines), provides a validated starting scaffold for anticancer lead optimization, with demonstrated superiority over both the sugiol backbone and the C18-functionalized series. The finding that compounds 10–12 and 14 outperform cisplatin and etoposide in the resistant lines WiDr and T-47D justifies procurement of ferruginol as a precursor for semisynthetic derivative libraries targeting drug-resistant solid tumors [1].

Marine Antifouling and Red-Tide Mitigation: Ferruginol as a Selective Algicidal Agent

Ferruginol's potent growth inhibitory activity against Heterosigma akashiwo, contrasted with the weak activity of 6,7-dehydroferruginol and sugiol in the same assay system, positions it as a lead compound for environmentally targeted algicidal or antifouling formulations. Procurement for marine biotechnology and wood-preservation applications should specify ferruginol over its more oxidized or dehydrated analogs, as these structural modifications ablate the algicidal phenotype [1].

Neurodegenerative Disease Research: Aβ Toxicity Reduction Agent with Translational In Vivo Validation

Ferruginol's Aβ toxicity reduction effect, statistically equivalent to ginkgolide A, morin, rosmarinic acid, and carnosic acid in a transgenic C. elegans model, combined with its unique ability to penetrate biological barriers (skin-permeable and volatile), supports its procurement for Alzheimer's disease preclinical research. Unlike 6,7-dehydroferruginol, which is more potent in isolated DPPH assays (IC₅₀ = 0.9 mM vs. 7.2 mM) but offers no additional in vivo benefit, ferruginol provides translational relevance that isolated antioxidant potency alone cannot predict [1].

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